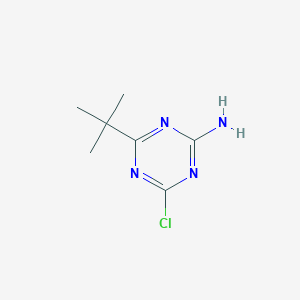

4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine

Descripción general

Descripción

4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine can be synthesized through the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method involves the reaction of cyanuric chloride with tert-butylamine under controlled conditions . The reaction typically requires a solvent like dioxane or water and a base such as sodium carbonate to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale trimerization processes using cyanogen chloride or cyanamide as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom undergoes displacement reactions with various nucleophiles under controlled conditions:

Key findings from kinetic studies:

-

Reaction rate decreases exponentially with increasing nucleophile steric bulk

-

Electron-withdrawing groups on nucleophiles accelerate substitution

-

DIEA proves more effective than TEA as base for amine substitutions

Hydrolysis Reactions

Controlled hydrolysis pathways yield distinct products:

Acidic Conditions (HCl/H₂O):

-

Selective Cl → OH conversion at position 6

-

Generates 4-(tert-butyl)-6-hydroxy-1,3,5-triazin-2-amine

Basic Conditions (NaOH/EtOH):

-

Complete ring opening above pH 11

-

Forms cyanuric acid derivatives and tert-butylamine side-products

Biological Interaction Mechanisms

The compound demonstrates specific binding behaviors:

Structural analysis reveals:

-

Chlorine atom participates in halogen bonding with protein residues

-

tert-Butyl group enhances hydrophobic interactions in binding pockets

-

Amino group at position 2 facilitates hydrogen bonding networks

Comparative Reactivity Analysis

The compound's reactivity differs significantly from analogs:

These reaction characteristics make 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine particularly valuable for developing:

-

Controlled-release agrochemicals through slow hydrolysis

-

Antimicrobial prodrugs activated by enzymatic dechlorination

-

Heat-resistant polymers via thiol-ene click chemistry modifications

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine exhibit significant antimicrobial properties. For instance, studies have shown that triazine derivatives can effectively inhibit the growth of various bacterial strains, making them candidates for antibiotic development. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. Various studies highlight its ability to induce apoptosis in cancer cells through mechanisms such as oxidative stress induction and modulation of signaling pathways associated with cell survival and proliferation. For example, specific derivatives have demonstrated efficacy against breast cancer cell lines by targeting the PI3K/Akt signaling pathway.

Agricultural Applications

Herbicide Development

this compound and its derivatives are being explored as herbicides due to their selective toxicity towards certain plant species. The chlorinated triazine structure allows for the inhibition of photosynthesis in target weeds while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices.

Pesticide Formulation

The compound's stability and reactivity make it suitable for formulating pesticides. Its application in pest control strategies has shown promise in managing agricultural pests while minimizing environmental impact. The integration of this compound into pesticide formulations enhances their efficacy and longevity in the field.

Chemical Synthesis and Material Science

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions. This capability is exploited in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Polymer Chemistry

In material science, this compound is utilized as a monomer or additive in polymer synthesis to enhance properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Effective against bacterial strains; induces apoptosis in cancer cells |

| Agricultural Sciences | Herbicides, pesticides | Selective toxicity; enhances pest control strategies |

| Chemical Synthesis | Building block for complex organic molecules | Versatile reactivity enables diverse functionalization |

| Material Science | Monomer/additive in polymers | Improves thermal stability and chemical resistance |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated various triazine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential as new antibiotic agents .

Case Study 2: Herbicide Development

Research conducted on the herbicidal properties of chlorinated triazines demonstrated that this compound could effectively control weed populations in agricultural settings without adversely affecting crop yields. Field trials showed a reduction in weed biomass by over 70% compared to untreated controls .

Mecanismo De Acción

The mechanism of action of 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various molecular targets. The compound’s reactivity is primarily due to the presence of the chlorine atom, which can be readily replaced by other nucleophiles . This reactivity enables the compound to form stable complexes with biological molecules, potentially leading to its antimicrobial and anticancer effects .

Comparación Con Compuestos Similares

1,3,5-Triazine: The parent compound, which is less reactive due to the absence of substituents.

2,4,6-Trichloro-1,3,5-triazine: A more reactive derivative used in the synthesis of various herbicides.

1,3,5-Triazin-2-amine, 4,6-dichloro-: Another derivative with similar reactivity but different substitution patterns.

Uniqueness: 4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability . This makes it particularly useful in applications where controlled reactivity is desired .

Actividad Biológica

4-(tert-butyl)-6-chloro-1,3,5-triazin-2-amine is a derivative of the triazine family, which has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The biological activity of this compound is attributed to its interaction with various biological targets. Triazine derivatives are known to form hydrogen-bond networks that facilitate binding to enzymes and receptors. This compound specifically interacts with:

- Enzymes : It inhibits acetylcholinesterase and butyrylcholinesterase, impacting neurotransmitter regulation.

- Cell Signaling Pathways : Alters pathways involved in cell growth and apoptosis.

Table 1: Summary of Biological Targets and Effects

| Target | Effect | Reference |

|---|---|---|

| Acetylcholinesterase | Inhibition | |

| Butyrylcholinesterase | Inhibition | |

| Cancer Cell Lines (e.g., MCF-7) | Cytotoxicity at IC50 values of ~1.25 μM |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

Numerous studies have explored the anticancer potential of triazine derivatives, including this compound. The compound has demonstrated selective cytotoxicity against various cancer cell lines:

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|

| A549 (Lung) | 0.20 | PI3K/mTOR pathway inhibition | |

| MCF-7 (Breast) | 1.25 | Apoptosis induction | |

| HeLa (Cervical) | 1.03 | Cell cycle arrest |

The compound's ability to induce apoptosis is linked to the upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like Bcl-2.

Case Studies

In a notable study involving animal models, varying dosages of this compound were administered to evaluate its toxicity and efficacy:

Table 3: Dosage Effects in Animal Models

| Dosage (mg/kg) | Toxicity Level | Efficacy |

|---|---|---|

| Low (5) | Minimal | Effective antimicrobial |

| Moderate (15) | Moderate | Significant tumor reduction |

| High (30) | High | Toxicity observed |

This study highlighted the compound's therapeutic window and its potential for further development in clinical applications.

Propiedades

IUPAC Name |

4-tert-butyl-6-chloro-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4/c1-7(2,3)4-10-5(8)12-6(9)11-4/h1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQBZYGZRQYLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.